![molecular formula C7H12S B14301881 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene CAS No. 114646-19-4](/img/structure/B14301881.png)
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of a sulfanyl group attached to a butene backbone
Méthodes De Préparation
The synthesis of 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropene with but-2-ene-1-thiol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where the sulfanyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s sulfanyl group can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene exerts its effects depends on the specific application. In chemical reactions, the sulfanyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with thiol groups in proteins, potentially affecting enzyme activity or protein structure.
Comparaison Avec Des Composés Similaires
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene can be compared to other similar compounds, such as:
1-[(Prop-2-en-1-yl)sulfanyl]propane: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-[(Prop-2-en-1-yl)sulfanyl]pent-2-ene:
1-[(Prop-2-en-1-yl)sulfanyl]butane: This compound lacks the double bond present in this compound, which can significantly alter its chemical behavior and reactivity.
Propriétés
Numéro CAS |
114646-19-4 |
|---|---|
Formule moléculaire |
C7H12S |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
1-prop-2-enylsulfanylbut-2-ene |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h3-5H,2,6-7H2,1H3 |
Clé InChI |
WBNFKMYLDJKXPR-UHFFFAOYSA-N |
SMILES canonique |
CC=CCSCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


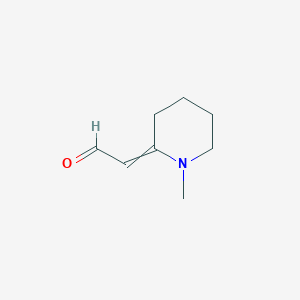
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
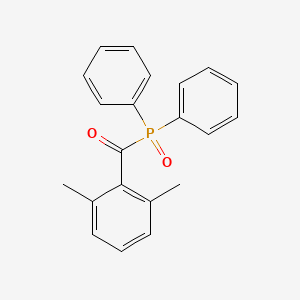
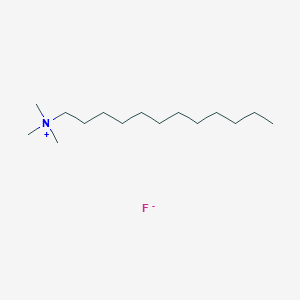
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
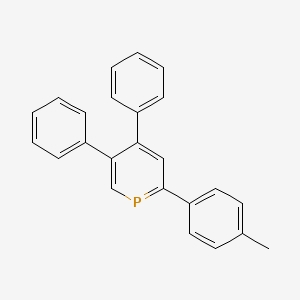
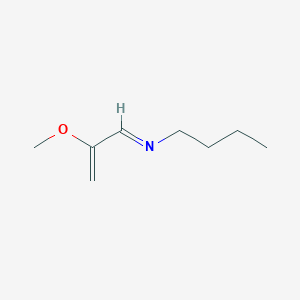
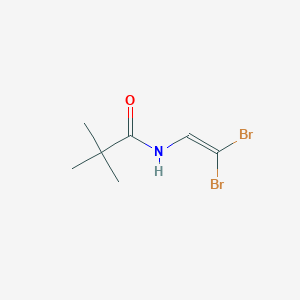
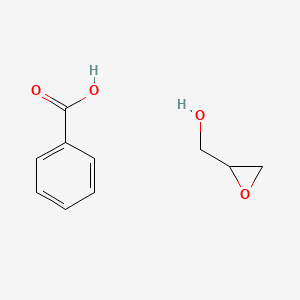
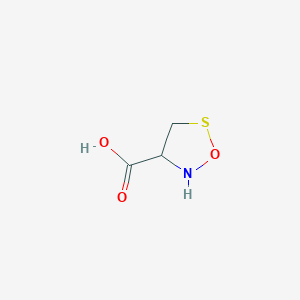
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
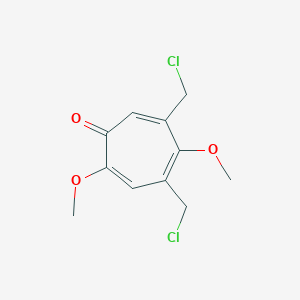
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
